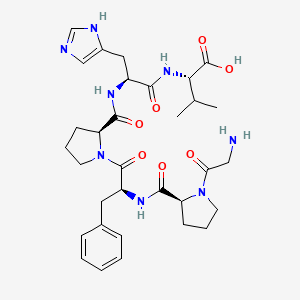
Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine is a peptide composed of six amino acids: glycine, proline, phenylalanine, proline, histidine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反应分析
Types of Reactions
Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
科学研究应用
Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Enzyme Inhibition: The peptide can bind to and inhibit the activity of certain enzymes.
Receptor Binding: It may interact with cell surface receptors, triggering intracellular signaling cascades.
Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
- Glycyl-L-prolyl-L-threonyl-L-histidyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-seryl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-methionyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-leucyl-L-aspartic acid
- Glycyl-L-prolyl-L-glutamate
- Glycyl-L-histidyl-L-lysine
Uniqueness
Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
属性
CAS 编号 |
918424-38-1 |
|---|---|
分子式 |
C32H44N8O7 |
分子量 |
652.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C32H44N8O7/c1-19(2)27(32(46)47)38-28(42)22(15-21-17-34-18-35-21)36-30(44)25-11-7-13-40(25)31(45)23(14-20-8-4-3-5-9-20)37-29(43)24-10-6-12-39(24)26(41)16-33/h3-5,8-9,17-19,22-25,27H,6-7,10-16,33H2,1-2H3,(H,34,35)(H,36,44)(H,37,43)(H,38,42)(H,46,47)/t22-,23-,24-,25-,27-/m0/s1 |
InChI 键 |
QSUUHDZPXLKYLO-CPHHOOCTSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)CN |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
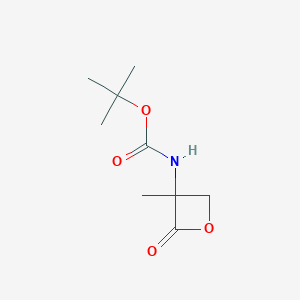
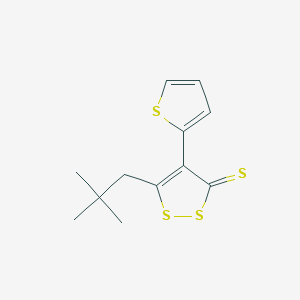
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
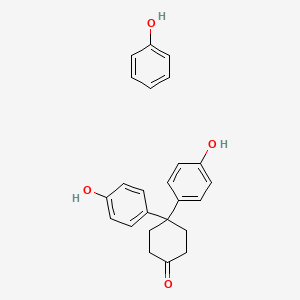
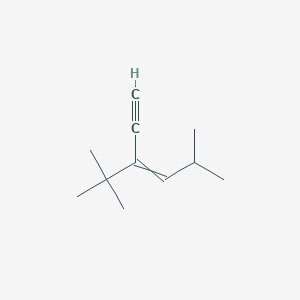

![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
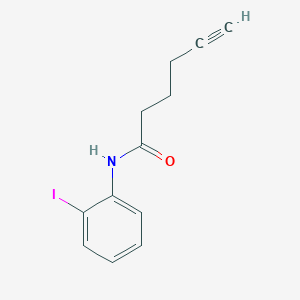
![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)

![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
